2'-Methoxyflavone

Overview

Description

2’-Methoxyflavone is a flavone compound that can be isolated from the plant Hypericum riparium . Flavones are a class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

2’-Methoxyflavone, a type of flavone, interacts with various targets. It has been found to target MAPK1 and MAPK3 . These proteins play a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, regulating cellular activities such as gene expression, cell division, differentiation, and apoptosis.

Mode of Action

For instance, it can induce a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . This interaction alters the activity of the channels that underlie the action potential, affecting cellular communication and potentially influencing various biological processes.

Biochemical Pathways

2’-Methoxyflavone is involved in various biochemical pathways. It is known to affect the PI3K/AKT signaling pathway , which plays a key role in multiple cellular functions including metabolism, growth, proliferation, survival, transcription, and protein synthesis. By modulating this pathway, 2’-Methoxyflavone can influence a wide range of cellular activities.

Pharmacokinetics

It is known that due to their methoxy groups, methoxylated flavones like 2’-methoxyflavone are more lipophilic than hydroxyl flavones, which may affect their bioavailability and biological effectiveness .

Result of Action

The cellular and molecular effects of 2’-Methoxyflavone’s action are diverse, reflecting its interaction with multiple targets and pathways. For instance, it has been associated with anti-inflammatory and anticancer activities . Its modulation of cellular communication through its effect on gap junctions could potentially influence a wide range of cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Methoxyflavone. For instance, the compound’s lipophilicity may affect its solubility and therefore its bioavailability in different environments . Additionally, the presence of other compounds, such as those found in the natural sources of 2’-Methoxyflavone, could potentially influence its action .

Biochemical Analysis

Biochemical Properties

2’-Methoxyflavone plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2’-Methoxyflavone has been observed to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis.

Cellular Effects

2’-Methoxyflavone exerts various effects on different types of cells and cellular processes. It has been reported to enhance cellular uptake when encapsulated in lipid nanoparticles, which can improve its bioavailability and therapeutic efficacy . In cancer cells, 2’-Methoxyflavone has demonstrated the ability to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways . Furthermore, it can influence gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 2’-Methoxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, 2’-Methoxyflavone has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways involved in cell growth and survival . Additionally, it can modulate the expression of genes involved in oxidative stress response and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . These interactions highlight the compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Methoxyflavone can change over time due to its stability and degradation. Studies have shown that the compound undergoes biotransformation when exposed to certain conditions, leading to the formation of metabolites with different biological activities . The stability of 2’-Methoxyflavone can be influenced by factors such as pH, temperature, and the presence of other compounds. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2’-Methoxyflavone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2’-Methoxyflavone is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2’-Methoxyflavone, leading to the formation of various metabolites. The compound can also interact with other enzymes and cofactors, affecting metabolic flux and the levels of certain metabolites . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 2’-Methoxyflavone within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive mechanisms, leading to its accumulation in certain tissues. Studies have shown that 2’-Methoxyflavone can be distributed to various organs, including the liver, kidneys, and brain . These distribution patterns are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2’-Methoxyflavone can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular distribution of 2’-Methoxyflavone can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyflavone can be achieved through various methods. One common approach is the Allan-Robinson synthesis, which involves the condensation of an o-hydroxyacetophenone with a benzaldehyde derivative . The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of 2’-Methoxyflavone often involves the extraction from natural sources like Hypericum riparium . The extraction process includes solvent extraction followed by purification steps such as column chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxyflavone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the flavone ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated flavones, demethylated flavones, and various substituted derivatives .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Investigated for its role in plant defense mechanisms and pigmentation.

Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of natural health products and dietary supplements.

Comparison with Similar Compounds

- 3’-Methoxyflavone

- 4’-Methoxyflavone

- 2’,5’-Dimethoxyflavone

- 3’,4’,5’-Trimethoxyflavone

Biological Activity

2'-Methoxyflavone (2-MF) is a member of the flavonoid family, characterized by its methoxy group at the 2' position of the flavone backbone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Herein, we will explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

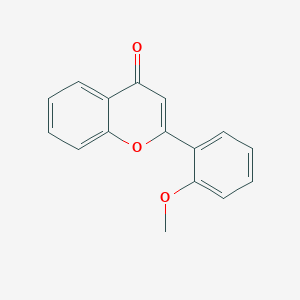

This compound has the following chemical structure:

- Chemical Formula : C16H12O3

- Molecular Weight : 268.26 g/mol

The presence of the methoxy group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HL60 (leukemia).

- IC50 Values :

- HeLa: IC50 = 20 μM

- MCF-7: IC50 = 25 μM

- HL60: IC50 = 30 μM

These results indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner, showcasing its potential as a chemotherapeutic agent .

Neuroprotective Effects

A study highlighted the neuroprotective effects of methoxyflavones, including this compound, against neuronal cell death induced by oxidative stress. The compound was found to:

- Protect Neurons : Prevent cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.

- Mechanism of Action : Inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like this compound is closely related to their structural features. Key findings from SAR studies include:

- Methoxylation Position : The position of methoxy groups affects potency; for example, compounds with multiple methoxy groups on the B-ring exhibited reduced activity.

- Hydroxyl Substitution : Hydroxylation at specific positions can enhance or diminish biological effects depending on the target .

Data Table of Biological Activities

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | HeLa | 20 | Anticancer |

| This compound | MCF-7 | 25 | Anticancer |

| This compound | HL60 | 30 | Anticancer |

| 4'-Methoxyflavone | SH-SY5Y | Not reported | Neuroprotective |

| 3',4'-Dimethoxyflavone | SH-SY5Y | Not reported | Neuroprotective |

Case Studies

-

Neuroprotection Against Oxidative Stress :

In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells. The compound's ability to modulate antioxidant enzyme activity was noted as a critical factor in its protective effects . -

Anticancer Mechanisms :

A comprehensive study on various methoxylated flavones indicated that this compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .

Properties

IUPAC Name |

2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDMSUNJUONMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173390 | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-47-4 | |

| Record name | 2'-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research papers primarily focus on the structural characteristics and chemical properties of 2'-methoxyflavone, without delving into specific biological targets or downstream effects. Further research is needed to elucidate these aspects.

ANone: this compound is a naturally occurring flavone, a class of flavonoids.

- Molecular Formula: C16H12O3 [, , ]

- Molecular Weight: 252.27 g/mol [, , ]

- Spectroscopic Data: Several papers report on spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry. [, , , ] For example, the mass spectra often show a characteristic fragment (B+o) resulting from the retro-Diels-Alder reaction of the phenyl group. [] Additionally, 2'-methoxyflavones exhibit a specific (B-1)+ ion in their mass spectra. []

A: While the provided research doesn't directly address material compatibility, the papers describe the crystallization of this compound from various solvents like petroleum ether, isopropanol/toluene, and petroleum. [, , ] This suggests some degree of stability and solubility in these solvents. Further studies are needed to fully understand its compatibility with other materials and its stability under various conditions.

A: The provided research focuses primarily on the isolation, identification, and structural characterization of this compound. [, ] There is no mention of catalytic properties or applications in these studies.

A: Yes, one study utilized computational chemistry to calculate the torsion angle of the exocyclic phenyl ring in 6-hydroxy-2'-methoxyflavone using the AMI Hamiltonian of MOPAC 6. [] This calculation confirmed the nonplanar conformation observed in the X-ray crystal structure. [] Further computational studies could explore other aspects like binding affinities and potential interactions with biological targets.

A: While not directly focusing on this compound, some research highlights the impact of methoxy group positioning on flavone properties. For instance, studies on 6-hydroxy-2'-methoxyflavone suggest that the ortho positions of the methoxy group are not equivalent in terms of energy. [] Additionally, the presence of a methoxy group at the 2' position leads to a positive shift value in pyridine NMR solvent shifts, unlike other monomethoxyflavones. [] This suggests a unique interaction of the 2'-methoxy group with pyridine. Further SAR studies are crucial to understanding how modifications to the this compound structure influence its activity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.